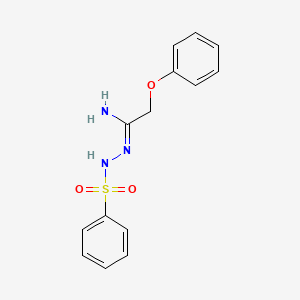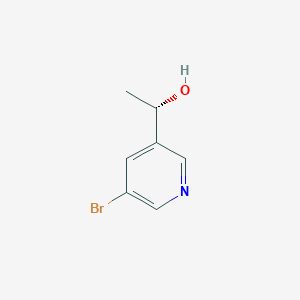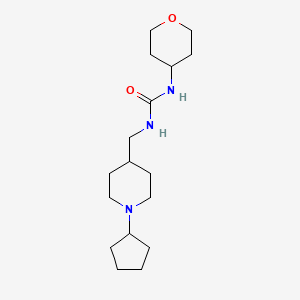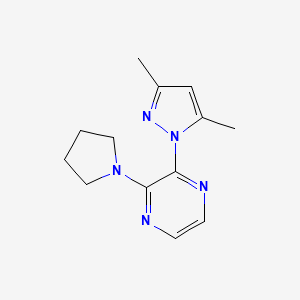![molecular formula C23H24N4O4S B2620103 7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-68-4](/img/no-structure.png)
7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group (a type of heterocyclic compound), a sulfanylidene group (indicating the presence of sulfur), and a phenylpiperazine group (a type of organic compound containing a phenyl group attached to a piperazine ring). These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone and phenylpiperazine groups, in particular, would contribute to the rigidity of the molecule, which could have implications for its chemical reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The exact properties would need to be determined experimentally .科学的研究の応用
Antihypertensive Agents
Quinazoline derivatives have been synthesized and evaluated as alpha-antagonists and antihypertensive agents. These compounds have shown high binding affinity for alpha 1-adrenoceptor with significant activity, making them potential candidates for antihypertensive therapy. The study provides a foundation for further evaluation of quinazoline derivatives as antihypertensive agents, suggesting a potential application for related compounds in treating hypertension (J. Chern et al., 1993).
Antioxidant Activity
Quinazoline derivatives have also been explored for their antioxidant properties. A study on the microwave-assisted synthesis of heterocyclic antioxidants demonstrated moderate antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests the potential application of quinazoline derivatives in combating oxidative stress-related disorders (Rajesh Sompalle & S. Roopan, 2016).
Anticonvulsant Activity
Further research into quinazoline derivatives has revealed their anticonvulsant potential. Certain compounds have shown significant oral activity against seizures induced in mice models, indicating their relevance in the development of new anticonvulsant drugs (Hong-jian Zhang et al., 2015).
Antimicrobial Activity
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. Some compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs, highlighting their potential as antimicrobial agents (N. Fawzy et al., 2012).
Agricultural Bactericides
Novel quinazolin-4-one derivatives containing specific moieties have been evaluated for their inhibition activities against phytopathogenic bacteria, showing potent inhibition activities. This suggests their application as agricultural bactericides, providing a new avenue for the control of plant diseases (Huan-Huan Du et al., 2017).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry. The quinazolinone and phenylpiperazine groups are found in many biologically active compounds, suggesting that this compound could have interesting pharmacological properties .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-phenylpiperazine with 4-oxo-4-(4-chlorobutyl)butanoic acid, followed by cyclization with 2,3-dichloroquinoxaline-6-sulfonic acid to form the desired product.", "Starting Materials": [ "4-phenylpiperazine", "4-oxo-4-(4-chlorobutyl)butanoic acid", "2,3-dichloroquinoxaline-6-sulfonic acid" ], "Reaction": [ "Step 1: Condensation of 4-phenylpiperazine with 4-oxo-4-(4-chlorobutyl)butanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 7-(4-chlorobutyl)-4-(4-phenylpiperazin-1-yl)butanoic acid.", "Step 2: Cyclization of the intermediate with 2,3-dichloroquinoxaline-6-sulfonic acid in the presence of a base such as triethylamine to form the desired product, 7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
CAS番号 |
688054-68-4 |
製品名 |
7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
分子式 |
C23H24N4O4S |
分子量 |
452.53 |
IUPAC名 |
7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H24N4O4S/c28-21(26-11-9-25(10-12-26)16-5-2-1-3-6-16)7-4-8-27-22(29)17-13-19-20(31-15-30-19)14-18(17)24-23(27)32/h1-3,5-6,13-14H,4,7-12,15H2,(H,24,32) |
InChIキー |
GWPIVPRGCDXWBB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2620022.png)

![5-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2620026.png)
![2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2620027.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2620033.png)


![Methyl 2-{3-methyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,3,7-trihydropurin-7-y l}acetate](/img/structure/B2620037.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2620038.png)


